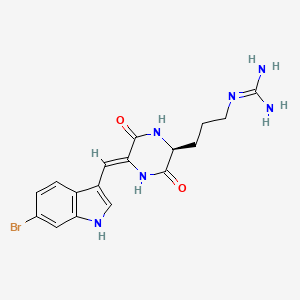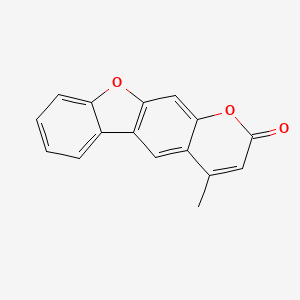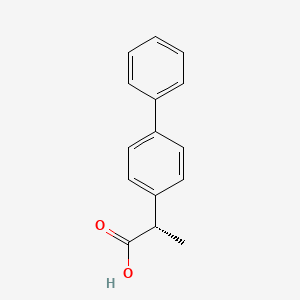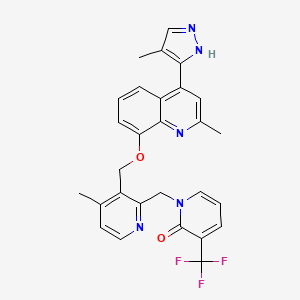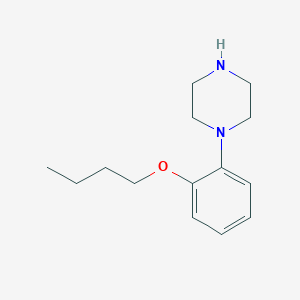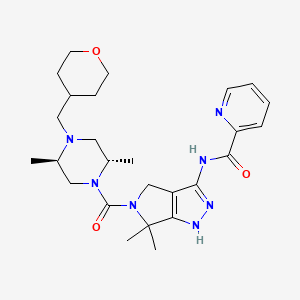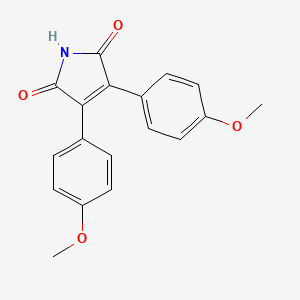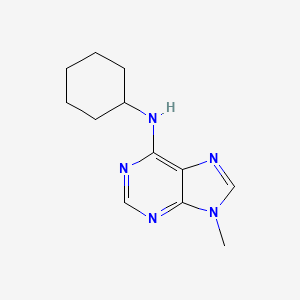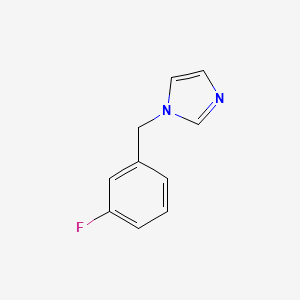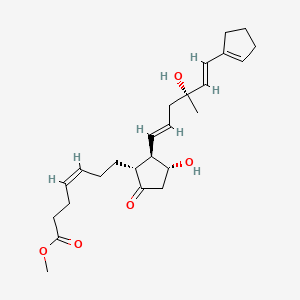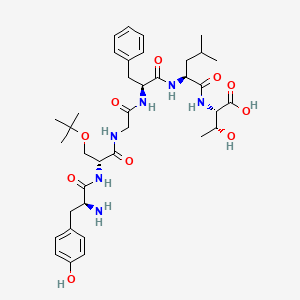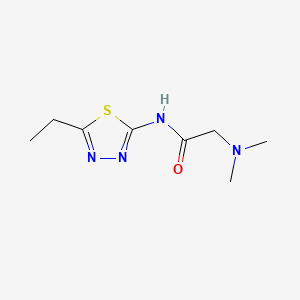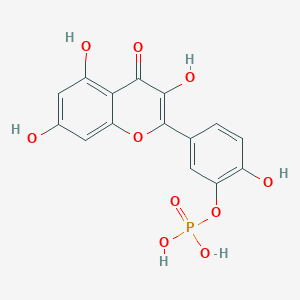
Quercetin-3'-o-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin-3’-o-phosphate is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties. The addition of a phosphate group to quercetin enhances its solubility and bioavailability, making quercetin-3’-o-phosphate a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3’-o-phosphate typically involves the phosphorylation of quercetin. One common method is the reaction of quercetin with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’-hydroxyl group of quercetin.
Industrial Production Methods
Industrial production of quercetin-3’-o-phosphate may involve similar phosphorylation reactions but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as chromatography and spectroscopic analysis are commonly used for quality control.
化学反应分析
Types of Reactions
Quercetin-3’-o-phosphate can undergo various chemical reactions, including:
Oxidation: Quercetin-3’-o-phosphate can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quercetin-3’-o-phosphate back to its parent compound, quercetin.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin.
Substitution: Various substituted quercetin derivatives depending on the nucleophile used.
科学研究应用
Quercetin-3’-o-phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including cell signaling and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the formulation of dietary supplements and functional foods due to its enhanced bioavailability.
作用机制
Quercetin-3’-o-phosphate exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits the proliferation of cancer cells by targeting various signaling pathways.
相似化合物的比较
Similar Compounds
Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties but lower solubility and bioavailability.
Rutin (Quercetin-3-O-rutinoside): Another quercetin derivative with a sugar moiety, used for its antioxidant properties.
Luteolin: A flavonoid with similar anti-inflammatory and anticancer properties.
Apigenin: Another flavonoid with comparable biological activities.
Uniqueness
Quercetin-3’-o-phosphate is unique due to its enhanced solubility and bioavailability compared to quercetin. This makes it more effective in delivering its therapeutic effects in biological systems.
属性
CAS 编号 |
1111616-69-3 |
|---|---|
分子式 |
C15H11O10P |
分子量 |
382.21 g/mol |
IUPAC 名称 |
[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H11O10P/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H2,21,22,23) |
InChI 键 |
UWJBYNLLMAPJMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OP(=O)(O)O)O |
| 1111616-69-3 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



